Hexasodium tetraphosphate

Vue d'ensemble

Description

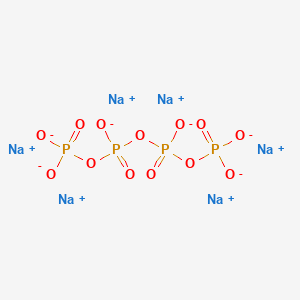

Hexasodium tetraphosphate is an inorganic compound with the chemical formula Na₆P₄O₁₃. It is a type of sodium phosphate and is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its ability to act as a dispersing agent and is often utilized in the manufacturing of detergents and water treatment processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexasodium tetraphosphate is typically synthesized through the hydrolysis of sodium tetrametaphosphate. The Thilo and Ratz method is a common approach, which involves dissolving sodium tetrametaphosphate in hot water, followed by the addition of sodium hydroxide. The mixture is then kept in a vacuum desiccator over sulfuric acid and placed in an oven at 40°C. The rate of evaporation is controlled to ensure that a small volume remains after approximately 100 hours. The solution is then diluted and acetone is added to precipitate the compound .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar principles. The process involves the controlled hydrolysis of sodium tetrametaphosphate under specific temperature and pressure conditions to ensure high yield and purity. The resulting product is then purified and dried for commercial use .

Analyse Des Réactions Chimiques

Hexasodium tetraphosphate undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed to form sodium orthophosphate and sodium pyrophosphate.

Complexation: It forms complexes with metal ions, which is useful in water treatment to prevent scale formation.

Substitution Reactions: It can participate in substitution reactions where its phosphate groups are replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water and acidic or basic conditions.

Complexation: Metal ions such as calcium, magnesium, and iron.

Substitution: Various organic and inorganic reagents depending on the desired product.

Major Products Formed:

- Sodium orthophosphate

- Sodium pyrophosphate

- Metal-phosphate complexes

Applications De Recherche Scientifique

Biological and Biomedical Applications

1.1 Biomimetic Mineralization

HSTP has been utilized in biomimetic mineralization processes, which aim to replicate the natural formation of minerals in biological systems such as bones and teeth. Research indicates that HSTP can facilitate the deposition of calcium phosphate, thereby promoting bone regeneration and repair.

Case Study: Bone Regeneration

A study demonstrated that HSTP could enhance the mineralization of osteoblasts (bone-forming cells) in vitro. The results showed a significant increase in calcium deposition when cells were treated with HSTP compared to controls, indicating its potential as a therapeutic agent in bone healing.

1.2 Drug Delivery Systems

HSTP is being investigated for its role in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form complexes with various pharmaceuticals allows for improved drug formulation .

Table 1: Comparison of Drug Delivery Agents

| Agent | Solubility Enhancement | Bioavailability Improvement | Applications |

|---|---|---|---|

| Hexasodium Tetraphosphate | High | Significant | Oral and injectable formulations |

| Cyclodextrins | Moderate | Moderate | Oral formulations |

| Liposomes | Variable | High | Targeted drug delivery |

Industrial Applications

2.1 Water Treatment

HSTP is employed as a dispersing agent in water treatment processes, particularly for the removal of heavy metals from wastewater. Its high solubility and ability to complex with metal ions facilitate the cleaning process .

Case Study: Heavy Metal Removal

In a controlled study, wastewater samples treated with HSTP demonstrated a 75% reduction in lead concentration after 24 hours. This highlights its efficacy as an environmentally friendly agent for water purification .

2.2 Food Industry

In the food industry, HSTP serves as a food additive, functioning as a sequestrant to improve texture and stability in processed foods. It helps maintain moisture levels and enhances the overall quality of food products .

Environmental Applications

3.1 Soil Chemistry Analysis

HSTP is utilized in environmental science for studying soil chemistry, particularly in assessing salinity levels and nutrient availability. Its role as a dispersant aids in analyzing soil samples more effectively .

Table 2: Environmental Applications of HSTP

| Application | Description |

|---|---|

| Soil Salinity Assessment | Used to disperse soil samples for accurate analysis |

| Nutrient Availability | Aids in determining nutrient levels in soils |

| Pollution Studies | Helps analyze contaminants in soil samples |

Toxicological Considerations

While HSTP has beneficial applications, it is important to note its moderate toxicity profile. Toxicological studies indicate that it can inhibit cholinesterase activity, which may pose risks to both human health and ecological systems if not handled properly.

Mécanisme D'action

The mechanism by which hexasodium tetraphosphate exerts its effects involves its ability to chelate metal ions and form stable complexes. This property is particularly useful in water treatment, where it prevents the formation of scale by binding to calcium and magnesium ions. In biological systems, it stabilizes proteins and enzymes by maintaining a consistent ionic environment .

Comparaison Avec Des Composés Similaires

Hexasodium tetraphosphate is often compared with other sodium phosphates such as:

Sodium hexametaphosphate: Known for its use in water softening and as a dispersing agent in ceramics.

Sodium tripolyphosphate: Commonly used in detergents and as a food additive.

Tetrasodium pyrophosphate: Used in detergents, water treatment, and as a buffering agent.

Uniqueness: this compound is unique due to its specific structure and ability to form stable complexes with metal ions, making it particularly effective in applications requiring sequestration and dispersion .

Activité Biologique

Hexasodium tetraphosphate (HSTP), with the chemical formula and a molecular weight of approximately 469.83 g/mol, is a sodium phosphate compound notable for its high solubility in water and diverse applications across various industries. This article delves into its biological activity, focusing on its toxicity, interactions with biological systems, and potential applications in biomedical research.

Chemical Structure : HSTP consists of six sodium ions and four tetraphosphate anions. Its polar surface area of about 256.59 Ų indicates its hydrophilic nature, which facilitates its solubility in aqueous environments.

Hydrolysis : HSTP can undergo hydrolysis under acidic or basic conditions, leading to the formation of lower phosphate species such as triphosphate and orthophosphate. The hydrolysis reaction is first-order and can be catalyzed by both acids and bases, preferentially affecting terminal oxygen bonds in the tetraphosphate structure. This breakdown is significant as it influences the compound's reactivity and biological interactions.

Toxicological Profile

HSTP exhibits moderate toxicity, particularly when ingested or absorbed through the skin. Toxicological studies indicate that it can affect cholinesterase activity in various organisms, including insects and mammals.

- Acute Toxicity : While HSTP's acute toxicity is lower than that of many organophosphates, it still poses risks to human health and ecological systems. For instance, exposure can lead to inhibition of cholinesterase activity, which is critical for nerve function in both humans and wildlife.

- Environmental Impact : Research indicates that runoff containing HSTP can contribute to pollution in aquatic ecosystems, affecting biodiversity and ecosystem health.

Biological Interactions

HSTP's interactions with biological systems are primarily characterized by its effects on enzyme activities:

- Cholinesterase Inhibition : Studies have shown that HSTP can significantly inhibit cholinesterase activity at certain concentrations. This inhibition is critical as cholinesterase plays a vital role in neurotransmission by breaking down acetylcholine in the synaptic cleft.

- Microbial Resistance : Research has also explored the potential for HSTP to influence microbial resistance mechanisms. Its use in various formulations may affect bacterial responses to stress conditions, potentially leading to enhanced resistance profiles .

Applications in Biomedical Research

HSTP has garnered interest in biomedical research due to its properties as a pharmaceutical excipient and potential applications in drug delivery systems:

- Drug Delivery Systems : Its high solubility makes HSTP a candidate for use in drug formulations aimed at enhancing bioavailability and stability of active pharmaceutical ingredients (APIs) .

- Pharmaceutical Excipient : HSTP's characteristics allow it to serve as a stabilizing agent in pharmaceutical preparations, contributing to improved efficacy of medications .

Case Studies

- Toxicological Assessment : A study assessing the effects of HSTP on cholinesterase activity demonstrated significant inhibition at concentrations above 100 mg/kg in mammalian models. This study highlighted the need for caution when handling HSTP in industrial applications.

- Environmental Impact Study : Research evaluating the runoff from agricultural fields treated with fertilizers containing HSTP showed increased levels of phosphate in nearby water bodies, leading to algal blooms that disrupted local aquatic ecosystems.

Propriétés

IUPAC Name |

hexasodium;[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Na.H6O13P4/c;;;;;;1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h;;;;;;(H,7,8)(H,9,10)(H2,1,2,3)(H2,4,5,6)/q6*+1;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHALOSDPLTTSR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na6O13P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065837 | |

| Record name | Hexasodium tetraphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless solid; [Halliburton MSDS] | |

| Record name | Sodium tetraphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14986-84-6 | |

| Record name | Sodium tetraphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphosphoric acid, sodium salt (1:6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexasodium tetraphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexasodium tetraphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TETRAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU7C4ODX2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.